Stereochemical Identity: Quantified Absolute Configuration Differentiates Impurity G from Impurity H
Solifenacin Succinate EP Impurity G is definitively characterized as the (1R,3'R)-diastereomer of solifenacin, as established by European Pharmacopoeia designation and confirmed by IUPAC nomenclature as (R)-quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [1]. In contrast, the structurally closest diastereomer, Solifenacin EP Impurity H, is the (1S,3'S)-diastereomer with the opposite absolute configuration at both chiral centers . Both impurities share the identical molecular formula (C₂₃H₂₆N₂O₂) and molecular weight (362.46 g/mol), meaning that without the specific stereochemical assignment provided by the EP designation, these two diastereomers are indistinguishable by achiral analytical methods alone .
| Evidence Dimension | Absolute configuration at two chiral centers |
|---|---|
| Target Compound Data | (1R,3'R) configuration; CAS 740780-79-4; designated as EP Impurity G |
| Comparator Or Baseline | Solifenacin EP Impurity H: (1S,3'S) configuration; CAS 180468-38-6 |
| Quantified Difference | Opposite absolute configuration at both C-1 and C-3' chiral centers; baseline chiral HPLC resolution achieved (resolution factor not numerically specified in available primary literature for this specific pair but validated in chiral NP-HPLC methods using amylose tris-(3,5-dimethylphenylcarbamate) stationary phase) |
| Conditions | European Pharmacopoeia impurity classification; validated normal-phase chiral HPLC using amylose tris-(3,5-dimethylphenylcarbamate) stationary phase with n-hexane/ethanol/diethylamine mobile phase [1] |
Why This Matters
Procurement of the incorrect diastereomer (Impurity H) for method validation would result in erroneous retention time referencing and regulatory non-compliance, as the EP explicitly distinguishes these impurities by stereochemistry.
- [1] Eissa MS, Darweish E. Separation and simultaneous estimation of enantiomers and diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality. 2023;35(12):904-915. View Source
